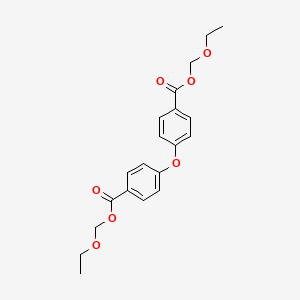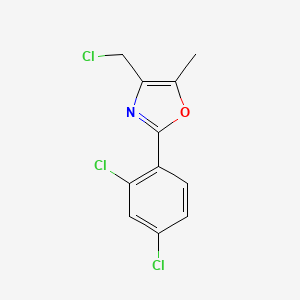
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- is a heterocyclic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichlorobenzaldehyde with methylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction Reactions: Reduction of the dichlorophenyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Reactions: Substituted oxazole derivatives with various functional groups.
Oxidation Reactions: Oxazole N-oxides.
Reduction Reactions: Less chlorinated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of the chloromethyl and dichlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole, 4-methyl-2-phenyl-: Lacks the chloromethyl and dichlorophenyl groups, resulting in different chemical and biological properties.
Oxazole, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-5-methyl-: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Thiazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-:
Uniqueness
Oxazole, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl- is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
832076-94-5 |
|---|---|
Molekularformel |
C11H8Cl3NO |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H8Cl3NO/c1-6-10(5-12)15-11(16-6)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UFSWTOJPDDUEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


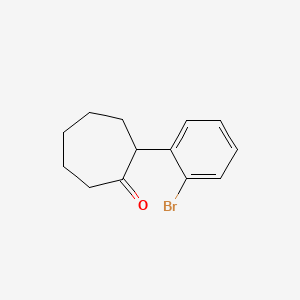
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
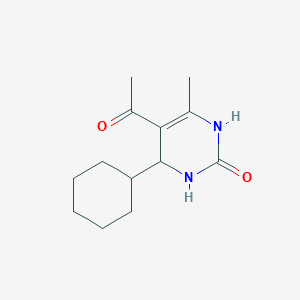
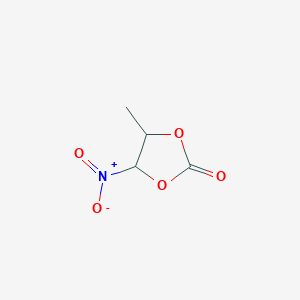
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
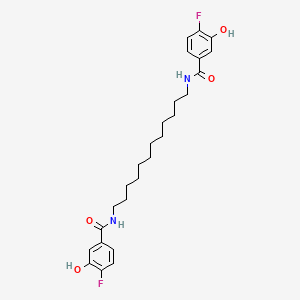
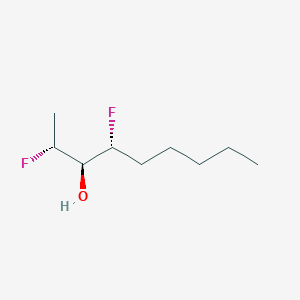
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
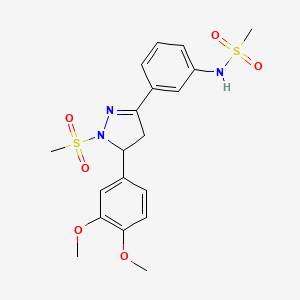
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
